Comparative Reactivity in Sonogashira Cross-Coupling: Chloro vs. Iodo Derivatives
While iodopyridazines are generally considered more reactive in Sonogashira couplings, the specific electronic environment of 3-Chloro-6-ethynylpyridazine provides a distinct balance of reactivity and stability. In palladium-catalyzed cross-coupling reactions for synthesizing rod-like conjugated molecules, chloro derivatives like 3-chloro-6-ethynylpyridazine offer a practical alternative to iodo derivatives, which are often less stable and more costly. The successful use of this chloro compound in Sonogashira reactions to build ethynylpyridazine-containing oligomers has been demonstrated, providing a viable synthetic route when iodo analogs are unsuitable due to stability or cost concerns [1].
| Evidence Dimension | Suitability as a substrate in Sonogashira cross-coupling for synthesizing conjugated oligomers |
|---|---|
| Target Compound Data | Successfully employed as a starting material in Sonogashira reactions to yield ethynylpyridazine oligomers |
| Comparator Or Baseline | Iodopyridazines (e.g., 3-iodo-6-ethynylpyridazine) are typically more reactive but may present stability and cost challenges |
| Quantified Difference | Not quantified; based on synthetic feasibility |
| Conditions | Sonogashira cross-coupling conditions (Pd catalyst, CuI, amine base) as described for pyridazine derivatives |
Why This Matters
Provides a reliable, stable, and cost-effective alternative to more reactive but less stable iodo derivatives for constructing ethynylpyridazine-based materials.
- [1] Hadad, C., Fiol-Petit, C., Cornec, A.-S., Dupas, G., Ramondenc, Y., & Plé, N. (2010). Rod-Like Conjugated Molecules with Ethynylene Linkage and Pyridazine Moieties: Synthesis and Light Emitting Properties. Heterocycles, 81(6), 1445-1457. View Source
